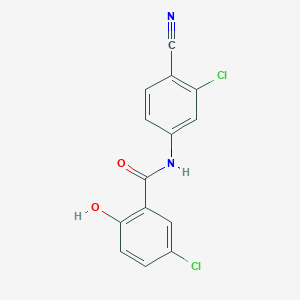
4-tert-Butyl-2-ethynyl-1-(2-iodoethenyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-Butyl-2-ethynyl-1-(2-iodoethenyl)benzene is an organic compound characterized by the presence of a tert-butyl group, an ethynyl group, and an iodoethenyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-2-ethynyl-1-(2-iodoethenyl)benzene typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Bromination: The starting material, 4-tert-butylphenol, undergoes bromination to introduce a bromine atom at the desired position on the benzene ring.
Protection: The hydroxyl group of the brominated product is protected using a suitable protecting group, such as a benzyl group.
Halogen Exchange: The protected intermediate undergoes a halogen exchange reaction to replace the bromine atom with an iodine atom, forming the iodo derivative.
Deprotection: The protecting group is removed to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl-2-ethynyl-1-(2-iodoethenyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The ethynyl group can be oxidized or reduced under appropriate conditions to form different products.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-tert-Butyl-2-ethynyl-1-(2-iodoethenyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used to study the effects of various functional groups on biological activity.
Mechanism of Action
The mechanism of action of 4-tert-Butyl-2-ethynyl-1-(2-iodoethenyl)benzene involves its interaction with specific molecular targets. The ethynyl and iodoethenyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The tert-butyl group provides steric hindrance, affecting the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
2-Iodoethylbenzene: Shares the iodoethenyl group but lacks the tert-butyl and ethynyl groups.
4-tert-Butylphenol: Contains the tert-butyl group but lacks the ethynyl and iodoethenyl groups.
4-tert-Butyl-2-ethynylbenzene: Contains the tert-butyl and ethynyl groups but lacks the iodoethenyl group.
Uniqueness
4-tert-Butyl-2-ethynyl-1-(2-iodoethenyl)benzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
648933-86-2 |
|---|---|
Molecular Formula |
C14H15I |
Molecular Weight |
310.17 g/mol |
IUPAC Name |
4-tert-butyl-2-ethynyl-1-(2-iodoethenyl)benzene |
InChI |
InChI=1S/C14H15I/c1-5-11-10-13(14(2,3)4)7-6-12(11)8-9-15/h1,6-10H,2-4H3 |
InChI Key |
GLFVZMZPTPYPCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)C=CI)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclopropyl-2-[(8-methoxy-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12594404.png)


![6-{[4-(Decyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one](/img/structure/B12594435.png)
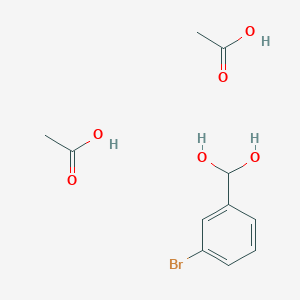
![1-[(3,5-Diaminopyridin-2-yl)oxy]propan-2-ol](/img/structure/B12594444.png)
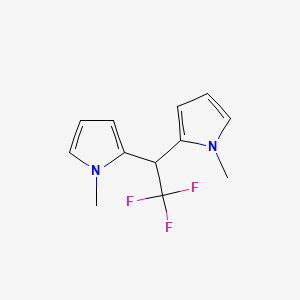

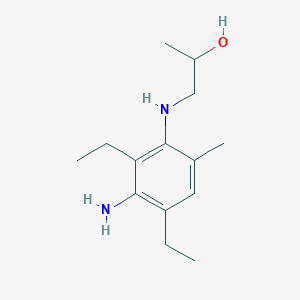

![6-{1-[(5-Hydroxypentyl)amino]ethylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12594461.png)
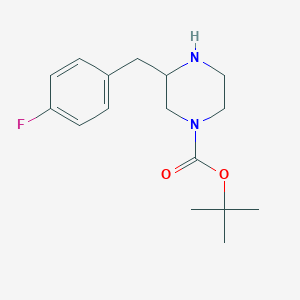
![1-Phenyl-2-[tris(2-methyl-2-phenylpropyl)stannyl]but-2-en-1-one](/img/structure/B12594478.png)
